molecular formula C10H10ClFO2 B14777490 Ethyl 3-chloro-4-fluoro-5-methylbenzoate

Ethyl 3-chloro-4-fluoro-5-methylbenzoate

Cat. No.: B14777490
M. Wt: 216.63 g/mol
InChI Key: LDDXKIKVALRZSA-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-fluoro-5-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and a methyl group (CH₃) at position 3. Its molecular formula is C₁₀H₁₀ClFO₂, and it is commercially available with a purity of 95% .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 3-chloro-4-fluoro-5-methylbenzoate

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3

InChI Key

LDDXKIKVALRZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-4-fluoro-5-methylbenzoate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Notable Features
Ethyl 3-chloro-4-fluoro-5-methylbenzoate Not specified C₁₀H₁₀ClFO₂ 3-Cl, 4-F, 5-CH₃ Moderate lipophilicity; methyl enhances stability
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 C₁₀H₇ClF₄O₂ 2-Cl, 5-F, 3-CF₃ Strong electron-withdrawing CF₃ group; agrochemical applications
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate 1823375-29-6 C₉H₈ClFO₃ 5-Cl, 4-F, 2-OH Hydroxyl group increases polarity; research use
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate 1805034-38-1 C₁₀H₇ClF₄O₂ 3-Cl, 2-F, 5-CF₃ Trifluoromethyl enhances metabolic stability
Key Observations:

Substituent Positioning: The 3-Cl, 4-F, 5-CH₃ arrangement in the target compound balances steric hindrance and electronic effects. In contrast, analogs with CF₃ groups (e.g., ) exhibit stronger electron-withdrawing character, influencing reactivity in synthesis or biological activity.

Functional Group Impact: Trifluoromethyl (CF₃): Enhances resistance to metabolic degradation, making analogs like suitable for pesticidal applications. Methyl (CH₃): Improves lipophilicity, favoring membrane permeability in drug design . Hydroxyl (OH): Limits applications requiring non-polar environments but useful in polar solvents or intermediate synthesis .

Physicochemical Properties

Property This compound Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate
Molecular Weight 218.64 g/mol 270.61 g/mol 218.61 g/mol
Solubility Likely low (non-polar substituents) Low (CF₃ reduces polarity) Moderate (OH enhances polarity)
Stability High (methyl resists oxidation) High (CF₃ stabilizes against metabolism) Moderate (OH prone to degradation)

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